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molecular formula C7H4N2O4 B1293951 2(3H)-Benzoxazolone, 6-nitro- CAS No. 4694-91-1

2(3H)-Benzoxazolone, 6-nitro-

Cat. No. B1293951
M. Wt: 180.12 g/mol
InChI Key: JGYJZHYTADCWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380218B1

Procedure details

A solution of 3H-Benzooxazol-2-one (10.0 g) in concentrated HNO3 (100 ml) was stirred at 40° C. A precipitate formed and the reaction temperature rose. It was cooled below 50 ° C. in an ice bath. The mixture was diluted with ice water, and the precipitate was isolated by filtration. The product was washed with water to give a white solid. (8.4 g). M.P. 239-241.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[N+:11]([O-])([OH:13])=[O:12]>>[N+:11]([C:7]1[CH:8]=[CH:9][C:4]2[NH:3][C:2](=[O:10])[O:1][C:5]=2[CH:6]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled below 50 ° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(NC(O2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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